molecular formula C16H20O5 B1254353 (3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one

(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one

Cat. No.: B1254353
M. Wt: 292.33 g/mol
InChI Key: BWHXOOBBSCGLBC-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one is a natural product found in Coriandrum sativum with data available.

Scientific Research Applications

Anticancer Properties and Synthetic Protocols

The compound and its derivatives have been the subject of extensive research due to their potential in developing anticancer drugs with high tumor specificity and reduced toxicity to normal cells. In a review by Sugita et al. (2017), the tumor specificity and keratinocyte toxicity of various synthesized compounds were examined, highlighting the significance of chemical modification of lead compounds to reduce toxicity in the development of new anticancer drugs (Sugita et al., 2017). Additionally, Mazimba (2016) reviewed the synthetic protocols for 6$H$-Benzo[$c$]chromen-6-ones, which are essential due to their pharmacological importance and the limited quantities produced by natural sources. The review discusses various synthetic procedures, highlighting the importance of these compounds in the pharmaceutical industry (Mazimba, 2016).

Biological Properties and Applications

3-Hydroxycoumarin, a close relative of the compound , is recognized for its vast array of chemical, photochemical, and biological properties. A study by Yoda (2020) delved into the synthesis, reactivity, and various applications of 3-hydroxycoumarin in fields such as genetics, pharmacology, and microbiology, showcasing the compound's versatility and importance in different biological applications (Yoda, 2020).

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives, including the compound of interest, have been recognized for their antioxidant properties, which are crucial in neutralizing active oxygen and curtailing free radical processes that can lead to cell impairment and various diseases. A review by Yadav et al. (2014) summarized research on over 400 naturally and synthetically derived chromone derivatives, emphasizing the importance of certain functional groups for their radical scavenging activity (Yadav et al., 2014).

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one

InChI

InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(17)16(2,3)21-14(10)13(9)15(18)20-8/h6,8,12,17H,5,7H2,1-4H3/t8-,12+/m0/s1

InChI Key

BWHXOOBBSCGLBC-QPUJVOFHSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C3C[C@H](C(OC3=C2C(=O)O1)(C)C)O)OC

Canonical SMILES

CC1CC2=CC(=C3CC(C(OC3=C2C(=O)O1)(C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one
Reactant of Route 2
Reactant of Route 2
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one
Reactant of Route 3
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one
Reactant of Route 4
Reactant of Route 4
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one
Reactant of Route 5
Reactant of Route 5
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one
Reactant of Route 6
(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one

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